molecular formula C14H13N3O3 B1221117 N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide

N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide

Katalognummer B1221117
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: MCGDILBNDMXNQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide is a member of quinazolines.

Wissenschaftliche Forschungsanwendungen

1. Peptidomimetic Building Blocks

N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and similar compounds have been synthesized for use as novel peptidomimetic building blocks. These compounds, including N-(6-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide, are derived from cyclohexane-1,4-dione monoethylene ketal and N-(4-oxocyclohexyl)acetamide, showcasing their potential in peptidomimetic chemistry (Marinko et al., 2000).

2. Anticancer and Antibacterial Activities

Novel quinazoline derivatives, including N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, have been synthesized and found to exhibit in vitro anticancer and antibacterial activities. Their structure-activity relationships (SAR) and specific activities against various cancer cell lines have been studied, highlighting their therapeutic potential (Berest et al., 2011).

3. Synthesis of Anticancer Agents

Further research into quinazoline derivatives has led to the development of compounds with thiazole and thiadiazole fragments. These compounds demonstrate considerable cytotoxicity and have been tested for anticancer activity against various cancer cell lines, including colon, melanoma, and ovarian cancer. The study provides valuable insights into the development of novel anticancer agents (Kovalenko et al., 2012).

4. Development of Peptide Deformylase Inhibitors

Research into 2-(2-Oxo-1,4-dihydro-2H-quinazolin-3-yl)- and related acetamides has yielded potent and selective inhibitors of the enzyme Escherichia coli peptide deformylase (PDF). These compounds are structurally new and offer potential in the development of antibacterial agents (Apfel et al., 2001).

5. Synthesis of EGF Receptor Inhibitors

The synthesis of Afatinib Dimaleate, an inhibitor of the epidermal growth factor receptor, involves derivatives of quinazoline. The process includes steps like nitro-reduction and amidation, demonstrating the role of quinazoline derivatives in the synthesis of targeted cancer therapies (Kumar et al., 2019).

6. Development of Anticonvulsants

Quinazoline derivatives have been explored for their anticonvulsant activities. Studies have focused on synthesizing novel compounds and evaluating their efficacy in models like PTZ-induced seizures, highlighting the potential of these compounds in treating seizure disorders (El-Azab et al., 2012).

7. Discovery of Dual Action H1R/H4R Ligands

Research into quinazoline-containing H4 receptor compounds has led to the discovery of dual-action human H1 and H4 receptor ligands. These compounds have shown potential in treating inflammatory conditions, showcasing the versatility of quinazoline derivatives (Smits et al., 2008).

Eigenschaften

Produktname

N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide

Molekularformel

C14H13N3O3

Molekulargewicht

271.27 g/mol

IUPAC-Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide

InChI

InChI=1S/C14H13N3O3/c1-8(18)16-14-15-7-10-11(17-14)5-9(6-12(10)19)13-3-2-4-20-13/h2-4,7,9H,5-6H2,1H3,(H,15,16,17,18)

InChI-Schlüssel

MCGDILBNDMXNQR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Reactant of Route 3
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Reactant of Route 5
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide
Reactant of Route 6
N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.